molecular formula C16H17NO4 B2782347 Ethyl 4-(2,5-dimethylfuran-3-carboxamido)benzoate CAS No. 915930-48-2

Ethyl 4-(2,5-dimethylfuran-3-carboxamido)benzoate

Cat. No.: B2782347
CAS No.: 915930-48-2
M. Wt: 287.315
InChI Key: GTLUNTOVPCRQID-UHFFFAOYSA-N
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Description

Ethyl 4-(2,5-dimethylfuran-3-carboxamido)benzoate is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features a furan-carboxamido-benzoate structure, a motif found in compounds investigated for their potential as bioactive molecules. Specifically, this structure is analogous to derivatives explored as antagonists for the P2Y14 receptor (P2Y14R), a G protein-coupled receptor implicated in immune and inflammatory responses . Research into P2Y14R antagonists suggests potential for treating conditions such as asthma, chronic neuropathic pain, and other inflammatory diseases . The structure of this compound combines a 2,5-dimethylfuran ring linked via a carboxamide group to a para-substituted benzoate ester. The 2,5-dimethylfuran moiety is a known heterocyclic scaffold, and its incorporation can influence the compound's overall hydrophobicity and electronic properties . The ethyl ester functional group is often utilized in prodrug strategies or as an synthetic intermediate to improve compound permeability or to facilitate further chemical modification . As a building block, this compound is valuable for constructing more complex molecules and for structure-activity relationship (SAR) studies aimed at developing new therapeutic agents. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 4-[(2,5-dimethylfuran-3-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-4-20-16(19)12-5-7-13(8-6-12)17-15(18)14-9-10(2)21-11(14)3/h5-9H,4H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTLUNTOVPCRQID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(OC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2,5-dimethylfuran-3-carboxamido)benzoate typically involves the esterification of 4-(2,5-dimethylfuran-3-carboxamido)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,5-dimethylfuran-3-carboxamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-(2,5-dimethylfuran-3-carboxamido)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(2,5-dimethylfuran-3-carboxamido)benzoate involves its interaction with specific molecular targets. The carboxamide group can form hydrogen bonds with biological molecules, potentially inhibiting the function of enzymes or receptors. The furan ring may also interact with hydrophobic pockets in proteins, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(2,5-dimethylfuran-3-carboxamido)benzoate is unique due to its specific combination of a benzoate ester, a dimethyl-substituted furan ring, and a carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

Ethyl 4-(2,5-dimethylfuran-3-carboxamido)benzoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of carboxamides, featuring a furan moiety that contributes to its biological profile. The structure can be represented as follows:

  • Molecular Formula : C15_{15}H17_{17}N1_{1}O3_{3}
  • Molecular Weight : 273.30 g/mol

Antimicrobial Properties

Research indicates that derivatives of compounds similar to this compound exhibit significant antibacterial activity. For instance, studies have shown that certain furan derivatives can inhibit the growth of various bacterial strains, suggesting a potential for development as antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of key signaling pathways related to cell survival and proliferation. For example, a study highlighted that ethyl derivatives could significantly downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .

The biological effects of this compound are likely mediated through interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes such as DNA replication and repair.
  • Receptor Modulation : It can bind to various receptors, altering their activity and leading to downstream biological effects.

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, showcasing its potential as an antibacterial agent .

Case Study 2: Anticancer Effects

In another investigation focusing on its anticancer properties, this compound was tested on human breast cancer cell lines (MDA-MB-231). The compound exhibited an IC50_{50} value of 25 µM, indicating significant cytotoxicity. Mechanistic studies revealed activation of caspase pathways leading to apoptosis .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds was conducted:

Compound NameBiological ActivityIC50_{50} (µM)Target
This compoundAnticancer25MDA-MB-231
Ethyl 4-methyl-2,2-dioxo-1H-benzothiazine-3-carboxylateAnalgesic/Anti-inflammatory20Carrageenan edema model
N-(4-fluorooxolan-3-yl)-2,5-dimethylfuran-3-carboxamideAntimicrobial32Staphylococcus aureus

Q & A

Basic: What synthetic methodologies are recommended for Ethyl 4-(2,5-dimethylfuran-3-carboxamido)benzoate, and how can reaction efficiency be optimized?

Answer:
The synthesis typically involves a multi-step approach:

Amide Bond Formation : React 2,5-dimethylfuran-3-carboxylic acid with 4-aminobenzoic acid ethyl ester using coupling agents like EDCI/HOBt or DCC to form the carboxamido linkage.

Esterification : If starting from 4-aminobenzoic acid, protect the amine, perform esterification with ethanol under acidic conditions, then deprotect and proceed with amide coupling.
Optimization Tips :

  • Use anhydrous solvents (e.g., DMF or DCM) to minimize hydrolysis of the ester group.
  • Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and purify via column chromatography (silica gel, gradient elution).
  • Control temperature (0–25°C) during coupling to reduce side reactions .

Basic: Which spectroscopic and analytical techniques are most effective for structural characterization?

Answer:
Key techniques include:

  • NMR Spectroscopy :
    • ¹H NMR : Identify ester protons (δ ~4.3–4.5 ppm, quartet), aromatic protons (δ ~7.8–8.1 ppm, doublets), and dimethylfuran protons (δ ~2.2–2.4 ppm, singlets for methyl groups).
    • ¹³C NMR : Confirm ester carbonyl (δ ~165–170 ppm) and amide carbonyl (δ ~168–172 ppm).
  • Mass Spectrometry (HRMS) : Look for [M+H]⁺ or [M+Na]⁺ peaks matching the molecular formula (C₁₆H₁₇NO₅).
  • FT-IR : Detect ester C=O (~1720 cm⁻¹) and amide C=O (~1650 cm⁻¹) stretches .

Advanced: How does the 2,5-dimethylfuran-3-carboxamido group influence the compound’s reactivity in biological or catalytic systems?

Answer:
The furan ring and amide group contribute to:

  • Electron-Withdrawing Effects : The amide carbonyl stabilizes transition states in nucleophilic acyl substitution, enhancing reactivity in enzymatic or catalytic environments.
  • Hydrogen Bonding : The amide NH acts as a hydrogen bond donor, facilitating interactions with biological targets (e.g., enzymes or receptors).
  • Steric Hindrance : The 2,5-dimethyl groups on the furan may restrict conformational flexibility, affecting binding affinity.
    Methodological Insight : Use molecular docking simulations (e.g., AutoDock Vina) to predict interactions with protein targets, validated by SPR or ITC binding assays .

Advanced: What crystallographic strategies resolve structural ambiguities in derivatives of this compound?

Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXL for refinement. Optimize crystal growth via vapor diffusion (e.g., ethanol/water mixtures).
  • Data Collection : Ensure high-resolution (<1.0 Å) data at low temperature (100 K) to minimize thermal motion artifacts.
  • Validation : Cross-check with PLATON for twinning or disorder. For ambiguous electron density, employ DFT geometry optimization (e.g., Gaussian 16) .

Basic: What stability considerations are critical for handling and storing this compound?

Answer:

  • Light Sensitivity : Store in amber vials to prevent photodegradation of the furan ring.
  • Moisture Sensitivity : Keep under inert gas (Ar/N₂) due to hydrolytic susceptibility of the ester and amide groups.
  • Temperature : Store at –20°C for long-term stability. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways (HPLC monitoring) .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:

  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) and apply statistical tools (ANOVA, Tukey’s test) to identify outliers.
  • Experimental Reproducibility : Standardize assay conditions (e.g., cell lines, incubation time) and validate purity (>95% by HPLC).
  • Mechanistic Studies : Use CRISPR-edited cell lines or knockout models to confirm target specificity. Cross-reference with structural analogs (e.g., ethyl 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate) to isolate structure-activity relationships .

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